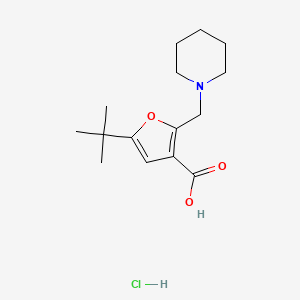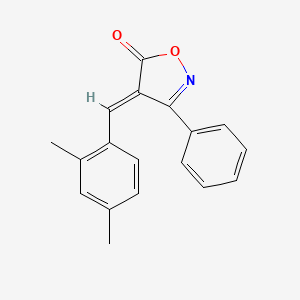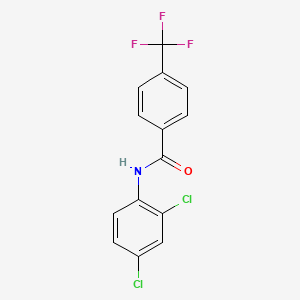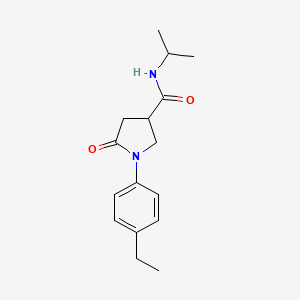
5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes a furan ring, a piperidine ring, and a tert-butyl group. This compound is often used in proteomics research and other biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.
Introduction of the piperidine ring: This step often involves the use of piperidine and appropriate protecting groups to ensure selective reactions.
Attachment of the tert-butyl group: This can be done using tert-butyl halides under basic conditions.
Formation of the carboxylic acid: This step may involve oxidation reactions.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones, carboxylic acids, or ketones.
Reduction: Alcohols, aldehydes, or hydrocarbons.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of enzyme interactions and protein-ligand binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common interactions include binding to active sites or allosteric sites on proteins, influencing their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride: Lacks the tert-butyl group, which may affect its reactivity and binding properties.
5-Tert-butyl-2-methyl-furan-3-carboxylic acid hydrochloride: Lacks the piperidine ring, which may influence its biological activity.
5-Tert-butyl-2-piperidin-1-ylmethyl-thiophene-3-carboxylic acid hydrochloride: Contains a thiophene ring instead of a furan ring, which may alter its chemical properties.
Uniqueness
The presence of both the tert-butyl group and the piperidine ring in 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride makes it unique. These structural features can enhance its stability, reactivity, and binding affinity in various applications .
Propiedades
IUPAC Name |
5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-15(2,3)13-9-11(14(17)18)12(19-13)10-16-7-5-4-6-8-16;/h9H,4-8,10H2,1-3H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRRHYKSRYIONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435342-03-3 |
Source


|
| Record name | 3-Furancarboxylic acid, 5-(1,1-dimethylethyl)-2-(1-piperidinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435342-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4-CHLORO-2,5-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE](/img/structure/B5609508.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5609509.png)

![N-[3-(1,3-benzoxazol-2-yl)propyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5609522.png)

![10-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-9-methoxy-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5609540.png)
![2-(1H-benzimidazol-2-ylthio)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5609552.png)

![2-(2,6-dichlorobenzyl)-5-[(3-propylmorpholin-4-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5609563.png)
![2-hydroxy-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5609564.png)
![N-(2-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5609569.png)


![N-(2-{[(1-methyl-1H-benzimidazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5609585.png)
